molecular formula C12H22O3 B13883185 3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate

3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate

Cat. No.: B13883185
M. Wt: 214.30 g/mol
InChI Key: IOBFAYZANSCEOS-UHFFFAOYSA-N
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Description

3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring with a hydroxymethyl group and a propyl acetate group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through various methods, including the hydrogenation of benzene or the cyclization of linear hydrocarbons.

    Introduction of the hydroxymethyl group: This step involves the hydroxylation of the cyclohexane ring, which can be done using reagents like osmium tetroxide or potassium permanganate.

    Attachment of the propyl acetate group: This can be achieved through esterification reactions, where the hydroxymethyl group reacts with propyl acetate in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and hydroxylation processes, followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The acetate group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) can be used under various conditions, depending on the desired substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the propyl acetate group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl acetate: Similar structure but lacks the hydroxymethyl group.

    3-[1-(Hydroxymethyl)cyclohexyl]propanoic acid: Similar structure but has a carboxylic acid group instead of an acetate group.

    1-Hydroxycyclohexyl phenyl ketone: Similar structure but has a phenyl ketone group instead of a propyl acetate group.

Uniqueness

3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate is unique due to the presence of both the hydroxymethyl and propyl acetate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

3-[1-(hydroxymethyl)cyclohexyl]propyl acetate

InChI

InChI=1S/C12H22O3/c1-11(14)15-9-5-8-12(10-13)6-3-2-4-7-12/h13H,2-10H2,1H3

InChI Key

IOBFAYZANSCEOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC1(CCCCC1)CO

Origin of Product

United States

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